molecular formula C10H14O B1666556 2-Adamantanone CAS No. 700-58-3

2-Adamantanone

Cat. No.: B1666556
CAS No.: 700-58-3
M. Wt: 150.22 g/mol
InChI Key: IYKFYARMMIESOX-UHFFFAOYSA-N
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Description

2-Adamantanone (C₁₀H₁₄O) is a bicyclic ketone with a rigid, diamondoid structure derived from adamantane. Its IUPAC name is tricyclo[3.3.1.1³,⁷]decan-2-one, and it is characterized by a carbonyl group at the 2-position of the adamantane scaffold . The compound has a molecular weight of 150.221 g/mol and exhibits unique physicochemical properties, including high thermal stability and a dipole moment of 3.4 D . These attributes make it valuable in diverse applications, from catalysis to pharmaceuticals.

Preparation Methods

Sulfuric Acid-Mediated Oxidation of Adamantane

Reaction Conditions and Mechanism

The most well-documented synthesis involves oxidizing adamantane with concentrated sulfuric acid (90–95 wt%) and oleum (25% SO₃). The reaction proceeds at 70–90°C, where sulfuric acid acts as both solvent and oxidizing agent. Oleum enhances electrophilic reactivity by generating in situ SO₃, which facilitates the abstraction of hydrogen atoms from adamantane’s bridgehead positions. The mechanism likely involves a stepwise oxidation via carbocation intermediates, with the final step forming the ketone through water-mediated proton transfer (Fig. 1).

Table 1: Optimized Parameters for Sulfuric Acid Oxidation

Parameter Value/Detail
Sulfuric Acid Concentration 93 wt% (maintained throughout)
Temperature 70–90°C
Oleum (SO₃) Loading 240 mmol per mole adamantane
Reaction Vessel Glass-lined or sulfuric acid-resistant
Work-up Ice quenching, diethyl ether extraction

Work-up and Purification

After completion, the reaction mixture is poured onto crushed ice to quench residual acidity, followed by two sequential extractions with diethyl ether (200 mL each). The combined organic layers are washed with saturated brine to remove residual sulfuric acid and dried over anhydrous magnesium sulfate. Rotary evaporation yields crude 2-adamantanone, which is further purified via vacuum distillation or recrystallization. Industrial-scale processes achieve ≥99% purity, as verified by gas chromatography.

Analytical Characterization of this compound

Physicochemical Properties

Table 2: Key Analytical Data

Property Value Source
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Melting Point 286°C
Purity (Commercial) ≥99% (GC)
CAS Registry Number 700-58-3

Spectroscopic Identification

  • ¹H NMR (CDCl₃): Characteristic singlet at δ 1.82 ppm for bridgehead protons.
  • IR : Strong carbonyl stretch at 1745 cm⁻¹.
  • MS : Molecular ion peak at m/z 150.2176 [M]⁺.

Applications in Organic Synthesis

Azaadamantane Derivatives

This compound is a precursor to nitrogen-containing analogues like 2-azaadamantan-6-one, synthesized via reductive amination and Boc protection strategies. For instance, hydrogenolysis of Cbz-protected intermediates derived from this compound yields pharmacologically relevant azaadamantanes.

Photoactive Materials

The RSC study demonstrates its use in synthesizing phthalimide-conjugated 1,2-dioxetanes, which exhibit thermally activated chemiluminescence for biosensing applications.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

2-Adamantanone has been studied for its potential as a pharmacological agent, particularly in targeting the sigma-2 receptor, which is implicated in cancer and neurodegenerative diseases such as Alzheimer's. Research indicates that adamantane derivatives can serve as effective ligands for sigma-2 receptors, enhancing the development of new therapeutics.

Case Study: Sigma-2 Receptor Ligands

A study synthesized novel adamantane-based compounds and evaluated their interaction with sigma-2 receptors through molecular docking and dynamic simulations. The findings revealed that these compounds exhibit comparable binding affinity to existing sigma-2 receptor ligands, suggesting their potential for further development as anticancer agents .

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials due to its unique chemical properties. It serves as an intermediate in the production of heat-resistant polymers and electronic materials.

Case Study: Functional Materials

A patent describes a method for efficiently producing high-purity this compound from adamantane derivatives using fuming sulfuric acid. The resulting compound is noted for its utility in creating heat-resistant polymers and electronic resists . This highlights its significance in developing advanced materials with specific thermal and electronic properties.

Physical Chemistry

The physical properties of this compound have been extensively studied, particularly regarding its vibrational dynamics and polymorphism. Understanding these properties is crucial for both theoretical studies and practical applications.

Polymorphism Analysis

Research into the polymorphism of this compound has revealed two distinct crystalline phases: an orthorhombic stable phase and a monoclinic metastable phase. This study utilized X-ray diffraction and thermal analysis to elucidate the phase behavior under varying temperature and pressure conditions . Such insights are vital for optimizing conditions for industrial applications where crystal form can influence material performance.

Spectroscopic Applications

The vibrational modes of this compound have been explored using terahertz spectroscopy, providing insights into molecular motions within the compound. This research links the vibrational density of states to dielectric response, revealing significant secondary relaxation phenomena that could impact its application in various fields .

Comparison with Similar Compounds

Structural Derivatives and Thermal Properties

2-Adamantanone is often compared to other adamantane derivatives, such as 1-fluoro-adamantane (1F-A) and cyano-adamantane, in terms of phase behavior and heat capacity anomalies.

Compound Phase Behavior Boson Peak Temperature (K) Disorder Type Reference
This compound Orthorhombic (ordered), Monoclinic (disordered) ~3.5 (both phases) Occupational (monoclinic)
1-Fluoro-adamantane Low-temperature (LT) disordered phase ~3.5 Occupational
Cyano-adamantane Plastic (disordered), Ordered phases N/A Orientational (plastic phase)

Key Findings :

  • In contrast, cyano-adamantane exhibits orientational disorder in its plastic phase, while 1F-A shows occupational disorder, highlighting distinct structural influences on thermal properties .

Catalytic Reactivity and Selectivity

This compound is a benchmark substrate for evaluating Baeyer-Villiger (B-V) oxidation catalysts due to its rigidity and resistance to side reactions.

Substrate Catalyst Yield (%) Selectivity (%) Reference
This compound Sn-Beta zeolite 83 >99
Cyclopentanone Sn-Beta zeolite N/A ~80
Cyclohexanone Sn-Beta zeolite N/A ~80

Key Findings :

  • This compound’s polycyclic structure enhances selectivity (>99%) in B-V oxidation, outperforming cyclopentanone and cyclohexanone (~80%) .
  • Its kinetic diameter (~7 Å) allows diffusion into 12-membered ring (12-MR) zeolites (e.g., Sn-Beta), while smaller-pore catalysts (e.g., 10-MR) restrict access, underscoring its utility in probing catalyst porosity .

Electrochemical Potential

This compound’s broad plastic phase range (-95.15 to 255.85°C) and dipole moment (3.4 D) make it a promising solid electrolyte matrix, competing with the SN (succinonitrile) system .

Compound Plastic Phase Range (°C) Dipole Moment (D) Application
This compound -95.15 to 255.85 3.4 Lithium salt dissociation
SN System -40 to 100 ~4.3 Solid-state electrolytes

Key Insights :

  • This compound’s wider thermal stability range compared to SN suggests advantages for high-temperature battery applications .

Biological Activity

2-Adamantanone (C₁₀H₁₄O) is a ketone derivative of adamantane, known for its unique cage-like structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The following sections provide a detailed examination of its biological activity, supported by research findings and case studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of adamantane derivatives, including this compound. Research indicates that certain adamantane derivatives exhibit inhibitory activity against orthopoxviruses. For instance, a study demonstrated that modifications to the adamantane structure could enhance cytotoxicity and antiviral efficacy. Specifically, compounds with longer linkers between adamantane and other moieties showed increased activity against viral targets, suggesting that structural optimization may yield more effective antiviral agents .

Analgesic Effects

This compound has also been evaluated for analgesic properties. A study focusing on a series of adamantane derivatives found that certain compounds demonstrated significant analgesic effects without direct interaction with opioid or cannabinoid receptors. The mechanism appears to involve the inhibition of glutamate release via P2X7 receptors, which are implicated in pain signaling pathways. The compound exhibited an IC₅₀ value of 7.7 μM in inhibiting P2X7 receptor-mediated responses, indicating its potential as a non-opioid analgesic .

Cytotoxicity and Selectivity

The cytotoxicity of this compound and its derivatives has been a subject of investigation. For example, studies have shown that modifications at specific positions on the adamantane structure can lead to varying degrees of cytotoxicity. In particular, certain derivatives demonstrated higher selectivity indices compared to reference drugs, suggesting that they may offer therapeutic benefits with reduced toxicity .

Study on Antiviral Activity

A study published in 2020 investigated the antiviral properties of adamantane derivatives against orthopoxviruses. The researchers synthesized various compounds and assessed their cytotoxicity and antiviral efficacy. They found that some derivatives exhibited IC₅₀ values significantly lower than those of established antiviral agents like cidofovir, indicating promising therapeutic potential .

Analgesic Mechanism Exploration

Another research effort focused on elucidating the analgesic mechanism of selected adamantane derivatives. Using rat cerebrocortical synaptosomes, the study revealed that certain compounds could inhibit glutamate release triggered by P2X7 receptor activation without affecting other neurotransmitter systems. This specificity suggests a novel approach for pain management that avoids traditional opioid pathways .

Data Summary

Property Finding
Antiviral Activity Effective against orthopoxviruses; structural modifications enhance efficacy
Analgesic Effect Inhibits glutamate release via P2X7 receptors; IC₅₀ = 7.7 μM
Cytotoxicity Varies with structural modifications; some derivatives show high selectivity indices

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-adamantanone derivatives, and how do reaction conditions influence product selectivity?

  • Methodological Answer : this compound serves as a precursor for hydroxylated and amine derivatives. For example, 5-hydroxy-2-adamantanone is synthesized via biocatalyzed oxidation using microbial enzymes under controlled pH (6–7) and temperature (30–37°C) . For amine derivatives like (±)-1-(adamantan-2-yl)-2-propanamine, Grignard reagents (e.g., methylmagnesium bromide) are preferred over Wittig reactions due to higher yields (70–85%) and reduced side reactions . Key factors include stoichiometry, solvent polarity (e.g., THF for Grignard), and inert atmospheres to prevent oxidation.

Q. How can vibrational spectroscopy and computational methods characterize this compound's molecular structure?

  • Methodological Answer : Raman and IR spectroscopy, combined with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets), are used to assign vibrational modes. For instance, the C=O stretch in this compound appears at ~1740 cm⁻¹, while deuterated isotopomers reveal isotopic shifts for validating computational models . Experimental spectra should be compared with simulated spectra from Gaussian or similar software to confirm molecular geometry and hydrogen-bonding effects .

Advanced Research Questions

Q. How do polymorphic phases of this compound affect its physicochemical properties, and what techniques resolve these phases?

  • Methodological Answer : this compound exhibits orthorhombic (stable) and monoclinic (metastable) polymorphs. High-pressure thermal analysis (HP-TA) and X-ray diffraction (XRD) at variable temperatures (10–300 K) distinguish phase transitions. The orthorhombic phase (Cmc2₁) has lattice parameters a = 6.8884 Å, b = 10.830 Å, c = 10.658 Å, while the metastable monoclinic phase (P2₁/c) shows β = 118.87° . Differential scanning calorimetry (DSC) reveals enthalpy differences (~2 kJ/mol) between phases, critical for crystallization protocol design .

Q. What explains contradictory yields in Baeyer–Villiger (B-V) oxidation of this compound across studies, and how can selectivity be optimized?

  • Methodological Answer : Discrepancies arise from catalyst choice and solvent effects. Tin beta zeolite with H₂O₂ in dioxane (80°C, 24 h) achieves 83% lactone yield (>99% selectivity) , while perdecanoic acid in toluene (35°C, 4 h) yields 92% under kinetic control . Competing hydroxylation side reactions are minimized by avoiding protic solvents. Advanced GC-MS monitoring with decane as an internal standard ensures accurate quantification of intermediates .

Q. How do gas-phase deprotonation studies inform the stability of this compound enolates, and what computational models validate these findings?

  • Methodological Answer : Deprotonation with LiN(SiMe₃)₂ generates β-enolate anions, characterized by collision-induced dissociation (CID) and Fourier-transform ion cyclotron resonance (FT-ICR). Experimental ΔH°(acid) = 394.7 ± 1.4 kcal/mol aligns with B3LYP/6-311+G(d,p) calculations, showing β-enolate stability over γ or α isomers due to conjugate base resonance . Metastable γ-enolates undergo ring-opening to bicyclic ketones, detectable via tandem MS .

Q. What mechanistic insights does dielectric spectroscopy provide about this compound’s glass-like dynamics in crystalline phases?

  • Methodological Answer : Dielectric spectroscopy (10⁻²–10⁶ Hz, 100–300 K) reveals α- and β-relaxation processes in the monoclinic phase, indicative of restricted molecular rotations. The α-process (Arrhenius activation energy ~50 kJ/mol) corresponds to dipole reorientation within the lattice, while the β-process (Johari-Goldstein type) reflects localized motions, modeled via Havriliak-Negami equations . Synchrotron XRD constraints (space group P2₁/c) correlate dynamics with oxygen site disorder .

Q. Experimental Design & Data Analysis

Q. How to design a solid electrolyte incorporating this compound, and what characterization methods validate its performance?

  • Methodological Answer : Mix this compound with LiTFSI (80:20 wt%) in THF, followed by solvent evaporation under argon. Confirm THF removal via TGA (mass loss <0.1% at 100°C) and FTIR (absence of C-O-C stretches at 1080 cm⁻¹). Electrochemical impedance spectroscopy (EIS, 0.1–1 MHz) measures ionic conductivity (~10⁻⁴ S/cm at 25°C), while cyclic voltammetry (CV) assesses electrochemical stability (>4.5 V vs Li/Li⁺) .

Q. What protocols reconcile conflicting results in reductive coupling reactions of this compound?

  • Methodological Answer : TiCl₃/Li-mediated coupling yields (adamantylidene)adamantane but requires strict anhydrous conditions and stoichiometric TiCl₃ (2.5 eq.) . Competing pathways (e.g., over-reduction to alcohols) are minimized by monitoring reaction progress via ¹³C NMR (quenching aliquots in D₂O). Computational tools (e.g., Gaussian) model transition states to predict regioselectivity .

Properties

IUPAC Name

adamantan-2-one
Source PubChem
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InChI

InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKFYARMMIESOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=O
Source PubChem
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID9022108
Record name 2-Adamantanone
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Molecular Weight

150.22 g/mol
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CAS No.

700-58-3
Record name Adamantanone
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Record name Tricyclo[3.3.1.13,7]decan-2-one
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of zirconyl acetate ZrO(OAc)2. The resultant mixture was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. As a result, adamantane was transformed into 1-adamantanol (yield 42%), 1,3-adamantanediol (yield 31%) and 2-adamantanone (yield 7%) with a transformation rate of 91 percent.
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42%
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31%
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7%

Synthesis routes and methods III

Procedure details

A mixture of 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide, 0.05 millimole of acetylacetonatozirconium(IV) Zr(AA)4 and 25 milliliters of acetic acid was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. Adamantane was transformed into 1-adamantanol (yield 28%), 1,3-adamantanediol (yield 6%) and 2-adamantanone (yield 3%) with a transformation rate of 43%.
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28%
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3%

Synthesis routes and methods IV

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of acetylacetonatocopper(II) Cu(AA)2. In an oxygen atmosphere, the resultant mixture was stirred at a temperature of 75° C. for 6 hours. Adamantane was transformed, with a transformation rate of 53%, into 1-adamantanol (yield 50%) and 2-adamantanone (yield 4%). The selectivity for the alcohol and ketone was 97%.
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Cu(AA)2
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50%
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4%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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